4-Methoxy-2-(4-methoxyanilino)nicotinonitrile
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Overview
Description
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a methoxy group at the 4-position of the nicotinonitrile ring and another methoxy group attached to the aniline moiety.
Preparation Methods
The synthesis of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 2-chloronicotinonitrile under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Chemical Reactions Analysis
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular functions .
Comparison with Similar Compounds
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile can be compared with similar compounds such as:
Properties
IUPAC Name |
4-methoxy-2-(4-methoxyanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-11-5-3-10(4-6-11)17-14-12(9-15)13(19-2)7-8-16-14/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWSOHPCQCHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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